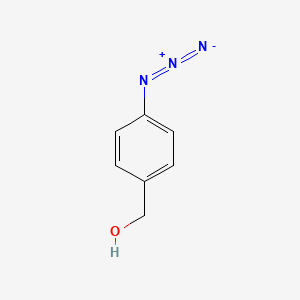
(4-叠氮基苯基)甲醇
描述
(4-Azidophenyl)methanol is an intermediate in synthesizing 4-Azidobenzaldehyde, which is used in the synthesis of fullerenes, and photocrosslinkable chitosans .
Synthesis Analysis
The novel tris(4-azidophenyl)methanol, a multifunctionalisable aryl azide, is reported. The aryl azide can be used as a protecting group for thiols in peptoid synthesis and can be cleaved under mild reaction conditions via a Staudinger reduction .
Molecular Structure Analysis
The molecular formula of (4-Azidophenyl)methanol is C7H7N3O. The InChI representation is InChI=1S/C7H7N3O/c8-10-9-7-3-1-6 (5-11)2-4-7/h1-4,11H,5H2 . The Canonical SMILES representation is C1=CC (=CC=C1CO)N= [N+]= [N-] .
Physical And Chemical Properties Analysis
The molecular weight of (4-Azidophenyl)methanol is 149.15 g/mol . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has 2 freely rotating bonds . The topological polar surface area is 34.6 Ų . The complexity is 157 .
科学研究应用
硫醇保护基
“(4-叠氮基苯基)甲醇”可以用作肽类合成中硫醇的保护基 . 这在生物有机化学领域尤其有用,在该领域中,通常需要保护基来防止某些官能团在需要修饰其他官能团的条件下发生反应。
施陶丁格还原
该化合物可以通过施陶丁格还原在温和的反应条件下裂解 . 这种反应通常用于有机化学中,将叠氮化物还原为胺或膦。
铜催化的环加成反应
“(4-叠氮基苯基)甲醇”可以通过铜催化的环加成反应进行官能化 . 这种反应也称为 CuAAC 点击反应,可以构建三唑部分,三唑部分在各个领域有广泛的应用。
多孔有机聚合物的构建
芳基叠氮化物与炔烃的铜(I)催化的环加成反应可以构建三唑部分,该部分被应用于构建多孔有机聚合物 . 这些聚合物有广泛的应用,包括气体储存、分离和催化。
表面的功能化
芳基叠氮化物与炔烃的铜(I)催化的环加成反应也被用于表面的功能化 . 这在材料科学领域尤其有用,在该领域中,表面功能化可以增强材料的性能。
生物活性分子的合成
芳基叠氮化物的另一个重要应用是施陶丁格反应,这是在生物系统中合成酰胺的一种不可或缺的方法,例如肽合成、生物活性分子标记和细胞工程 .
作用机制
Target of Action
The primary target of (4-Azidophenyl)methanol is thiols in peptoid synthesis . The compound acts as a protecting group for these thiols, preventing unwanted reactions during the synthesis process .
Mode of Action
(4-Azidophenyl)methanol interacts with its targets through a process known as Staudinger reduction . This reaction allows the compound to be cleaved under mild conditions, releasing the protected thiols for further reactions . Additionally, the compound can be functionalized via copper-catalyzed cycloaddition reactions .
Biochemical Pathways
The primary biochemical pathway affected by (4-Azidophenyl)methanol is the synthesis of peptoids . By acting as a protecting group for thiols, the compound ensures the correct formation of peptoids. The Staudinger reduction and copper-catalyzed cycloaddition reactions are key steps in this pathway .
Result of Action
The action of (4-Azidophenyl)methanol results in the successful synthesis of peptoids . By protecting thiols and allowing for their controlled release, the compound ensures the correct formation of these complex molecules .
Action Environment
The efficacy and stability of (4-Azidophenyl)methanol can be influenced by various environmental factors. For instance, the presence of tert-butyl nitrite and p-toluenesulfonic acid is necessary for the synthesis of the compound . Additionally, the compound’s reactions, including the Staudinger reduction and copper-catalyzed cycloaddition, require specific conditions to proceed .
实验室实验的优点和局限性
4-APM is a versatile compound that can be used in a variety of laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. Additionally, it is stable and can be stored for extended periods of time. However, it is important to note that 4-APM is a toxic compound and should be handled with care.
未来方向
There are many potential future directions for the use of 4-APM in scientific research. For example, it could be used to study the effects of enzyme inhibitors on enzyme activity. Additionally, it could be used to study the effects of small molecules on gene expression. Furthermore, it could be used to study the effects of drug-target interactions on the activity of enzymes. Finally, it could be used to study the effects of environmental pollutants on enzyme activity and gene expression.
安全和危害
The safety data sheet for (4-Azidophenyl)methanol indicates that it is classified according to OSHA. It has acute toxicity - Oral Category 4, Skin corrosion/irritation Category 2, and Serious eye damage/eye irritation Category 2A .
Relevant Papers
The relevant paper retrieved is "Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group" . This paper reports the novel tris(4-azidophenyl)methanol, a multifunctionalisable aryl azide. The aryl azide can be used as a protecting group for thiols in peptoid synthesis and can be cleaved under mild reaction conditions via a Staudinger reduction .
属性
IUPAC Name |
(4-azidophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKVUCLUCOBNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2391284.png)
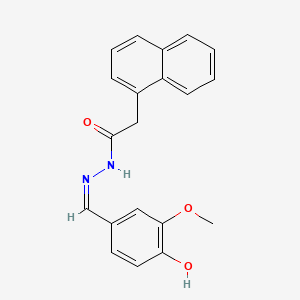
![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)

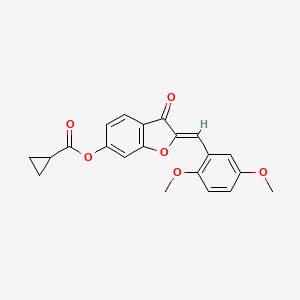
![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)

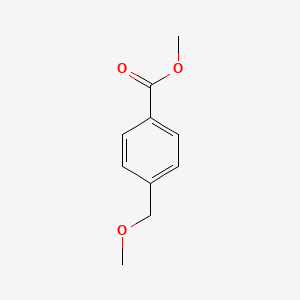
![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)
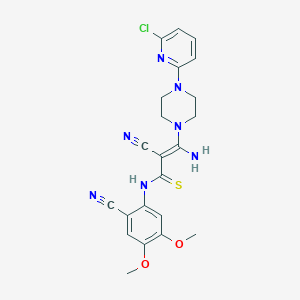
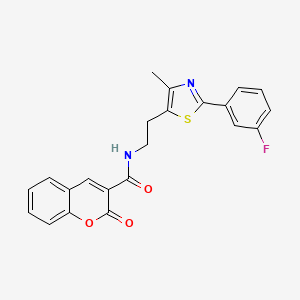
![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2391299.png)
